molecular formula C18H18N4O B14172861 2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol

2-{4-[(3s)-Pyrrolidin-3-Ylamino]quinazolin-2-Yl}phenol

Cat. No.: B14172861
M. Wt: 306.4 g/mol
InChI Key: XVURFLCQTYKQLW-LBPRGKRZSA-N
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Description

2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazoline core, a pyrrolidine ring, and a phenol group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol typically involves multiple steps, starting from readily available starting materials One common method involves the reaction of 2-aminobenzonitrile with a suitable aldehyde to form the quinazoline core This intermediate is then reacted with a pyrrolidine derivative under specific conditions to introduce the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions. The scalability of the synthesis is also an important consideration for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The quinazoline core can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring and phenol group contribute to the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(3S)-Pyrrolidin-3-ylamino]quinazolin-2-yl}phenol is unique due to its specific combination of a quinazoline core, pyrrolidine ring, and phenol group. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

2-[4-[[(3S)-pyrrolidin-3-yl]amino]quinazolin-2-yl]phenol

InChI

InChI=1S/C18H18N4O/c23-16-8-4-2-6-14(16)18-21-15-7-3-1-5-13(15)17(22-18)20-12-9-10-19-11-12/h1-8,12,19,23H,9-11H2,(H,20,21,22)/t12-/m0/s1

InChI Key

XVURFLCQTYKQLW-LBPRGKRZSA-N

Isomeric SMILES

C1CNC[C@H]1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Canonical SMILES

C1CNCC1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O

Origin of Product

United States

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